

# Spectroscopic and Analytical Profile of 2-(2-Bromoethyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-(2-Bromoethyl)benzaldehyde	
Cat. No.:	B1278586	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the spectroscopic and analytical characterization of **2-(2-Bromoethyl)benzaldehyde** (CAS No. 22901-09-3). Due to the limited availability of specific experimental spectra for this compound in public databases, this document presents predicted spectroscopic data based on its chemical structure, alongside actual spectroscopic data for the closely related compounds 2-bromobenzaldehyde and (2-bromoethyl)benzene for comparative purposes. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and similar molecules.

### Introduction

**2-(2-Bromoethyl)benzaldehyde** is a bifunctional organic molecule featuring both an aldehyde and a bromoethyl group attached to a benzene ring.[1] Its chemical formula is C<sub>9</sub>H<sub>9</sub>BrO, with a molecular weight of 213.07 g/mol .[1][2] The presence of two reactive functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals.[1] Accurate spectroscopic characterization is crucial for verifying the identity and purity of this compound in any research or development setting. While specific analytical data for **2-(2-Bromoethyl)benzaldehyde** is



not widely published, this guide offers a predictive analysis and comparative data from related structures to assist researchers.[3]

# **Predicted and Comparative Spectroscopic Data**

In the absence of direct experimental data for **2-(2-Bromoethyl)benzaldehyde**, this section provides predicted values and experimental data for analogous compounds to serve as a reference.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted <sup>1</sup>H NMR Data for **2-(2-Bromoethyl)benzaldehyde** and Experimental Data for Related Compounds



Compound	Functional Group	Chemical Shift (δ, ppm)	Multiplicity	Integration
2-(2- Bromoethyl)benz aldehyde (Predicted)	Aldehyde (-CHO)	~10.0	Singlet (s)	1H
Aromatic (Ar-H)	~7.3 - 7.9	Multiplet (m)	4H	
Methylene (- CH <sub>2</sub> -Ar)	~3.3	Triplet (t)	2H	_
Methylene (- CH <sub>2</sub> -Br)	~3.6	Triplet (t)	2H	_
2- Bromobenzaldeh yde	Aldehyde (-CHO)	10.34	Singlet (s)	1H
Aromatic (Ar-H)	7.43 - 7.89	Multiplet (m)	4H	
(2- Bromoethyl)benz ene	Aromatic (Ar-H)	~7.2 - 7.4	Multiplet (m)	5H
Methylene (- CH <sub>2</sub> -Ar)	3.16	Triplet (t)	2H	
Methylene (- CH <sub>2</sub> -Br)	3.55	Triplet (t)	2H	

Note: Data for 2-Bromobenzaldehyde and (2-Bromoethyl)benzene is sourced from publicly available spectral databases.[4][5]

Table 2: Predicted <sup>13</sup>C NMR Data for **2-(2-Bromoethyl)benzaldehyde** and Experimental Data for Related Compounds



Compound	Carbon Environment	Chemical Shift (δ, ppm)
2-(2-Bromoethyl)benzaldehyde (Predicted)	Carbonyl (C=O)	~192
Aromatic (Ar-C)	~127 - 138	
Methylene (-CH <sub>2</sub> -Ar)	~35	_
Methylene (-CH <sub>2</sub> -Br)	~32	_
2-Bromobenzaldehyde	Carbonyl (C=O)	~191
Aromatic (Ar-C)	~127 - 135	
(2-Bromoethyl)benzene	Aromatic (Ar-C)	~126 - 139
Methylene (-CH <sub>2</sub> -Ar)	39.5	
Methylene (-CH <sub>2</sub> -Br)	33.2	_

Note: Data for 2-Bromobenzaldehyde and (2-Bromoethyl)benzene is sourced from publicly available spectral databases.[6][7]

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for **2-(2-Bromoethyl)benzaldehyde** and Key Absorptions for Related Functional Groups



Functional Group	Vibration	Predicted Wavenumber (cm <sup>-1</sup> )	Notes
Aldehyde C-H	Stretch	~2820 and ~2720	Often appear as a doublet
Carbonyl (C=O)	Stretch	~1700	Strong, sharp absorption
Aromatic C=C	Stretch	~1600 and ~1475	Medium to strong absorptions
Aromatic C-H	Stretch	~3030	Typically weak to medium
C-Br	Stretch	~600 - 700	

Note: Predicted values are based on typical absorption ranges for these functional groups.[8][9] The IR spectrum of 2-bromobenzaldehyde shows characteristic aromatic and carbonyl absorptions.[10] Similarly, (2-bromoethyl)benzene exhibits absorptions corresponding to the aromatic ring and the C-Br bond.[11]

# Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for 2-(2-Bromoethyl)benzaldehyde



lon	m/z (mass-to-charge ratio)	Notes
[M]+	212/214	Molecular ion peak, showing isotopic pattern for bromine ( <sup>79</sup> Br and <sup>81</sup> Br)
[M-Br]+	133	Loss of the bromine radical
[M-C <sub>2</sub> H <sub>4</sub> Br] <sup>+</sup>	105	Loss of the bromoethyl radical, leading to the benzoyl cation
[C7H5O]+	105	Benzoyl cation
[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	77	Phenyl cation

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral fragments. The mass spectrum of 2-bromobenzaldehyde shows a molecular ion at m/z 184/186 and a base peak corresponding to the loss of bromine.[12]

# **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data discussed above.

#### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The most common solvent for similar compounds is CDCl<sub>3</sub>.[13] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition: Acquire the <sup>1</sup>H NMR spectrum. A typical experiment for a small organic molecule involves a 400 or 500 MHz spectrometer. For <sup>13</sup>C NMR, a longer acquisition time may be necessary due to the lower natural abundance of the <sup>13</sup>C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the



relative number of protons.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Liquid Samples: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
  - Solid Samples: The solid can be ground with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup: Record a background spectrum of the empty sample holder (or pure solvent, if applicable).
- Data Acquisition: Place the prepared sample in the spectrometer and acquire the IR spectrum. This is typically done over the range of 4000 to 400 cm<sup>-1</sup>.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

#### **Mass Spectrometry**

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[14] Further dilute this solution as needed for the specific instrument.[14]
- Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[15]
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Analysis: The detector records the abundance of each ion. The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.



# **Workflow for Spectroscopic Characterization**

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **2-(2-Bromoethyl)benzaldehyde**.

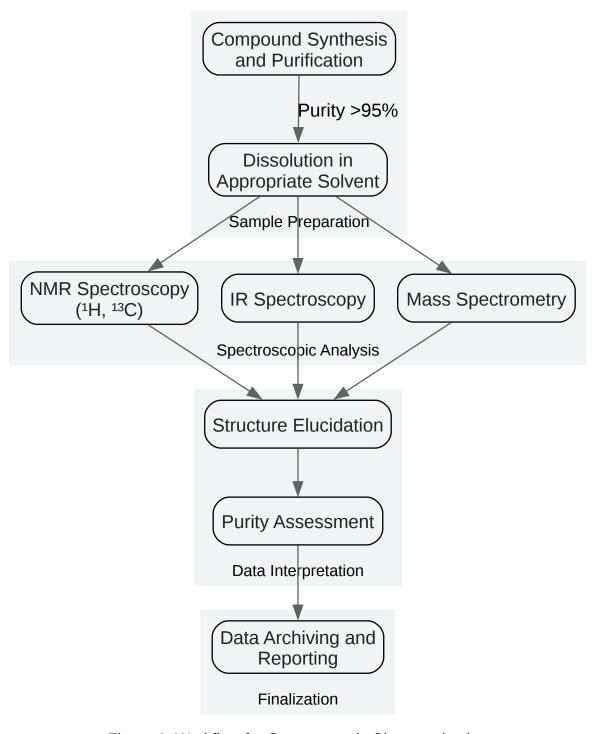


Figure 1. Workflow for Spectroscopic Characterization



Click to download full resolution via product page

#### Workflow for Spectroscopic Characterization

#### Conclusion

While experimental spectroscopic data for **2-(2-Bromoethyl)benzaldehyde** is not readily available in the public domain, a comprehensive analytical characterization can be achieved through the application of standard spectroscopic techniques. This guide provides a framework for researchers by presenting predicted spectroscopic data based on its structure and comparative data from closely related molecules. The detailed experimental protocols and the logical workflow for characterization offer a practical approach for scientists and professionals in drug development to confidently identify and assess the purity of this and similar chemical entities. It is recommended that researchers acquiring this compound perform their own analytical characterization to confirm its identity and purity before use in further applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. nbinno.com [nbinno.com]
- 2. 2-(2-Bromoethyl)benzaldehyde | C9H9BrO | CID 10656207 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-bromoethyl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Bromobenzaldehyde(6630-33-7) 1H NMR [m.chemicalbook.com]
- 5. (2-Bromoethyl)benzene(103-63-9) 1H NMR [m.chemicalbook.com]
- 6. 2-Bromobenzaldehyde(6630-33-7) 13C NMR spectrum [chemicalbook.com]
- 7. (2-Bromoethyl)benzene(103-63-9) 13C NMR spectrum [chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting? functional groups present finger print for identification of benzaldehyde image



diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Benzaldehyde, 2-bromo- [webbook.nist.gov]
- 11. (2-Bromoethyl)benzene(103-63-9) IR Spectrum [chemicalbook.com]
- 12. Benzaldehyde, 2-bromo- [webbook.nist.gov]
- 13. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 2-(2-Bromoethyl)benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278586#spectroscopic-data-for-2-2-bromoethyl-benzaldehyde-nmr-ir-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.